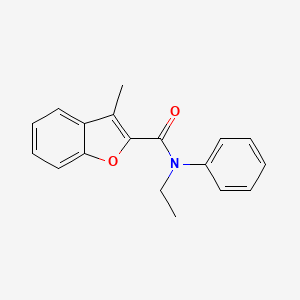
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methoxyphenylhydrazine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(4,6-dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Similar structure but with the methoxy group in a different position, potentially altering its properties.
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-chlorophenyl)-1H-pyrazol-5-ol: Contains a chlorine atom instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of both pyrimidine and pyrazole rings, as well as the methoxy group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-7-11(2)18-16(17-10)20-15(21)9-14(19-20)12-5-4-6-13(8-12)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGNULQDGWNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-](/img/structure/B5560316.png)
![Methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)





![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)
![ethyl 8-cyano-13-oxo-6-oxa-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate](/img/structure/B5560389.png)
